Benzyl (2,2-difluorocyclohexyl)carbamate

Description

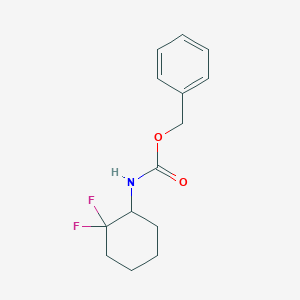

Structure

2D Structure

Properties

IUPAC Name |

benzyl N-(2,2-difluorocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2/c15-14(16)9-5-4-8-12(14)17-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOMJHIEYQYSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves the nucleophilic substitution or addition reaction between a benzyl carbamate derivative and a 2,2-difluorocyclohexyl-containing intermediate, often an amine or an isocyanate. The key step is the formation of the carbamate linkage (-NHCOO-) connecting the benzyl group and the difluorocyclohexyl moiety.

Preparation of Benzyl Carbamate Intermediate

Benzyl carbamate itself is commonly prepared by reacting benzyl chloroformate with ammonia in aqueous medium:

- Reaction: Benzyl chloroformate + NH3 (ammonia water) → Benzyl carbamate + HCl

- Conditions: Slow addition of benzyl chloroformate to cold ammonia solution under vigorous stirring, room temperature for 30 minutes

- Isolation: Precipitate filtered, washed with water, dried

- Purification: Recrystallization from toluene or water, drying under vacuum.

This intermediate is crucial as a protected amino group donor in the synthesis of benzyl carbamate derivatives.

Direct Carbamate Formation Using Benzyl Isocyanate

One efficient route to prepare this compound involves the reaction of benzyl isocyanate with the corresponding 2,2-difluorocyclohexyl amine:

- Reaction: Benzyl isocyanate + 2,2-difluorocyclohexyl amine → this compound

- Conditions: Stirring at room temperature or mild heating in an inert solvent such as toluene or dichloromethane

- Yield: Typically high yields due to the high reactivity of isocyanates toward amines

- Notes: This method is referenced in patent literature describing fluorinated cyclohexyl carbamates.

Alternative Routes via Carbamate Formation from Carbonates

Another approach involves the use of benzyl chloroformate (benzyl carbonate chloride) reacting with 2,2-difluorocyclohexyl amine:

- Reaction: 2,2-difluorocyclohexyl amine + benzyl chloroformate → this compound + HCl

- Conditions: Typically performed in an organic solvent such as dichloromethane or acetonitrile, with a base (e.g., potassium carbonate or triethylamine) to scavenge HCl

- Temperature: 0 °C to room temperature to avoid side reactions

- Work-up: Extraction and purification by chromatography or recrystallization.

Use of Catalysts and Reaction Optimization

- Lewis acids or bases can be employed to promote carbamate formation, especially if the amine or isocyanate is sterically hindered or less reactive.

- Reaction times vary from a few hours to overnight, with temperatures ranging from 0 °C to 80 °C depending on solvent and reagents used.

- Solvent choice influences yield and purity; toluene and dichloromethane are preferred for ease of product isolation.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The presence of difluoro substituents on the cyclohexyl ring can influence the reactivity of the amine and the stability of the carbamate product due to electronic effects.

- The carbamate bond formation is typically clean and high yielding, with minimal side products when appropriate bases and solvents are used.

- Purification often involves recrystallization or chromatographic methods to achieve high purity suitable for pharmaceutical applications.

- Reaction monitoring can be performed by NMR (including ^19F NMR for fluorinated substrates), TLC, and IR spectroscopy to confirm carbamate formation.

Scientific Research Applications

Pharmaceutical Applications

Benzyl (2,2-difluorocyclohexyl)carbamate serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for the introduction of functional groups that are crucial for biological activity.

Key Uses:

- Synthesis of Antiviral Agents : Compounds derived from this compound have been explored for their efficacy against viral infections. For instance, modifications of this carbamate have been investigated as inhibitors of viral proteases, which are essential for viral replication .

- Anticancer Research : The compound's derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth .

Chemical Research Applications

In addition to its pharmaceutical significance, this compound is utilized in various chemical research applications:

- Protecting Group in Organic Synthesis : This compound acts as a protecting group for amines during peptide synthesis. Its ability to stabilize reactive intermediates makes it valuable in complex organic reactions .

- Material Science : The incorporation of difluorocyclohexyl groups into polymers has been studied for enhancing material properties such as thermal stability and mechanical strength .

Case Study 1: Antiviral Compound Development

A recent study focused on the development of inhibitors for SARS-CoV-2 protease using derivatives of this compound. The research demonstrated that these compounds could effectively inhibit viral replication in vitro, suggesting their potential as therapeutic agents against COVID-19 .

Case Study 2: Peptide Synthesis

In an investigation into peptide synthesis methodologies, this compound was employed as a protective group for amino acids. The study highlighted the compound's efficiency in facilitating the formation of peptide bonds while minimizing side reactions .

Comparative Data Table

The following table summarizes the various applications and properties of this compound:

Mechanism of Action

The mechanism of action of Benzyl (2,2-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Fluorine Substitution

(a) Benzyl (4,4-Difluorocyclohexyl)carbamate (CAS 810675-56-0)

- Structure : Fluorine atoms at the 4,4-positions of the cyclohexyl ring.

- Molecular Formula: C₁₄H₁₇F₂NO₂ .

- Molar Mass : 269.29 g/mol .

- Physical Properties :

- This positional isomer is frequently utilized in medicinal chemistry due to its balanced lipophilicity and metabolic resistance .

(b) Benzyl (3,3-Difluorocyclohexyl)carbamate (CAS 921602-76-8)

- Structure : Fluorine atoms at the 3,3-positions.

- Molecular Formula: C₁₄H₁₇F₂NO₂ .

- Molar Mass : 269.29 g/mol .

- Key Difference : The 3,3-substitution creates a distinct conformational profile, influencing steric interactions in binding pockets. This isomer is less commonly reported in synthetic pathways, suggesting unique reactivity or solubility challenges .

Table 1: Comparison of Difluorocyclohexylcarbamates

Carbamates with Different Cyclic Substituents

(a) Benzyl (2,4-Difluorophenyl)carbamate (CAS 444335-16-4)

- Structure : Aromatic phenyl ring with 2,4-difluoro substitution.

- Key Difference : The aromatic scaffold increases electron-withdrawing effects, lowering pKa (predicted <10) compared to alicyclic analogues. This compound is more reactive in nucleophilic substitution reactions due to the electron-deficient aryl ring .

(b) Benzyl (2-Oxocyclobutyl)carbamate

- Structure : Cyclobutyl ring with a ketone group.

- Key Difference : The smaller cyclobutyl ring introduces significant ring strain, while the ketone enhances polarity. Such derivatives are often intermediates in the synthesis of β-lactam antibiotics or prostaglandin analogues .

Functional Group Variations

(a) Benzyl (1-Cyanocyclohexyl)carbamate (CAS 1352999-51-9)

- Structure: Cyclohexyl ring with a cyano (-CN) substituent.

- Key Difference: The cyano group increases electrophilicity, making this compound a precursor for heterocyclic amine synthesis. It exhibits higher reactivity in Michael addition reactions compared to fluorinated analogues .

(b) Benzyl (cis-4-Aminocyclohexyl)carbamate (CAS 149423-70-1)

- Structure: Cyclohexyl ring with an amino (-NH₂) group.

- Key Difference: The amino group enhances solubility in aqueous media (logP ~1.5 vs. ~2.5 for fluorinated analogues) and enables conjugation with carboxylic acids or carbonyls .

Biological Activity

Benzyl (2,2-difluorocyclohexyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a benzyl group and a difluorocyclohexyl moiety attached to a carbamate functional group. The incorporation of fluorine atoms is notable as fluorine can significantly influence the biological activity of compounds by altering their lipophilicity and metabolic stability.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators. For instance, carbamate derivatives have been shown to inhibit enzymes such as N-acylethanolamine acid amidase (NAAA), which plays a role in inflammatory processes .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound. Compounds structurally related to this carbamate have demonstrated significant activity against various viral targets. For example, certain analogues have been evaluated for their ability to inhibit the main protease of SARS-CoV-2, showing promising results in vitro .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. In experimental models, compounds with similar structures have been reported to normalize elevated levels of inflammatory cytokines and myeloperoxidase activity in lung tissue following carrageenan-induced inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- SARS-CoV-2 Inhibition : A study found that analogues exhibiting structural similarities to this compound showed high potency against SARS-CoV-2 main protease with IC50 values in the low micromolar range. These findings suggest potential as therapeutic agents against COVID-19 .

- Inflammatory Response Modulation : In vivo experiments demonstrated that administration of certain carbamate derivatives led to a significant reduction in TNF-alpha levels and leukocyte infiltration in models of acute inflammation . This indicates a potential application in treating inflammatory diseases.

- Anticancer Activity : Some studies have explored the cytotoxic effects of related carbamates on cancer cell lines. The mechanisms often involve apoptosis induction through modulation of Bcl-2 family proteins, which are crucial for regulating cell death pathways .

Data Summary

Q & A

Q. What are the recommended methods for synthesizing Benzyl (2,2-difluorocyclohexyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via carbamate formation between 2,2-difluorocyclohexylamine and benzyl chloroformate. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.

- Base Catalysis : Triethylamine or DMAP can enhance reaction efficiency by scavenging HCl byproducts .

- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions.

Optimization : Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3). Purify via column chromatography (silica gel, gradient elution). Yield improvements (~70–85%) are achievable by adjusting stoichiometry (1.2:1 benzyl chloroformate:amine) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the difluorocyclohexyl group (e.g., axial vs. equatorial fluorine substitution via coupling constants) and carbamate linkage (C=O resonance at ~155 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic patterns for fluorine atoms .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water 60:40, 1 mL/min flow rate) .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this carbamate?

- Methodological Answer :

- Structural Modifications : Synthesize analogs with varied substituents (e.g., replacing benzyl with aryl groups or modifying the cyclohexyl fluorine pattern).

- Bioassays : Test inhibitory activity against targets like acetylcholinesterase (AChE) using Ellman’s assay (IC₅₀ determination). Compare with reference inhibitors (e.g., galantamine) .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity at enzyme active sites .

Q. What role does the difluorocyclohexyl group play in enzyme inhibition mechanisms?

- Methodological Answer :

- Steric and Electronic Effects : Fluorine atoms enhance metabolic stability and influence binding via hydrophobic interactions. The cyclohexyl ring’s conformation (chair vs. boat) may affect enzyme active-site access.

- Case Study : In HIV protease inhibitors, adamantane-derived carbamates show similar steric effects . Comparative studies suggest fluorine’s electronegativity modulates hydrogen bonding with catalytic residues .

Q. How stable is this carbamate under varying pH and temperature conditions?

- Methodological Answer :

- Stability Testing :

- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24h. Monitor degradation via HPLC. Carbamates typically hydrolyze faster under acidic/basic conditions .

- Thermal Stability : Use TGA/DSC to determine decomposition temperature (>150°C expected) .

Q. Can computational methods predict this compound’s reactivity in novel reaction pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites.

- Reactivity Screening : Simulate reactions (e.g., hydrolysis) using Gaussian09. Compare activation energies to experimental data .

Q. What strategies are effective for incorporating this carbamate into prodrug designs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.